molecular formula C16H23N3O2 B12801055 Butanoic acid, 4-(cyclohexylamino)-4-oxo-, 2-phenylhydrazide CAS No. 62970-61-0

Butanoic acid, 4-(cyclohexylamino)-4-oxo-, 2-phenylhydrazide

Cat. No.: B12801055
CAS No.: 62970-61-0
M. Wt: 289.37 g/mol
InChI Key: NQYCZKQQNNJXOO-UHFFFAOYSA-N
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Description

Butanoic acid, 4-(cyclohexylamino)-4-oxo-, 2-phenylhydrazide is a complex organic compound with a unique structure that combines a butanoic acid backbone with cyclohexylamino, oxo, and phenylhydrazide functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of butanoic acid, 4-(cyclohexylamino)-4-oxo-, 2-phenylhydrazide typically involves multiple steps, starting with the preparation of the butanoic acid derivative. The cyclohexylamino group is introduced through a nucleophilic substitution reaction, while the oxo group is added via oxidation. The phenylhydrazide moiety is incorporated through a condensation reaction with phenylhydrazine under acidic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Butanoic acid, 4-(cyclohexylamino)-4-oxo-, 2-phenylhydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the oxo group to a hydroxyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

    Substitution: Substitution reactions often involve the use of halogenated compounds and strong bases.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols.

Scientific Research Applications

Butanoic acid, 4-(cyclohexylamino)-4-oxo-, 2-phenylhydrazide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies of enzyme inhibition and protein interactions.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of butanoic acid, 4-(cyclohexylamino)-4-oxo-, 2-phenylhydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites. These interactions can modulate various biochemical pathways, leading to the observed effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The unique combination of functional groups in this compound imparts distinct chemical properties and reactivity, making it valuable for specific applications that other similar compounds may not be suitable for.

Properties

CAS No.

62970-61-0

Molecular Formula

C16H23N3O2

Molecular Weight

289.37 g/mol

IUPAC Name

N-cyclohexyl-4-oxo-4-(2-phenylhydrazinyl)butanamide

InChI

InChI=1S/C16H23N3O2/c20-15(17-13-7-3-1-4-8-13)11-12-16(21)19-18-14-9-5-2-6-10-14/h2,5-6,9-10,13,18H,1,3-4,7-8,11-12H2,(H,17,20)(H,19,21)

InChI Key

NQYCZKQQNNJXOO-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)NC(=O)CCC(=O)NNC2=CC=CC=C2

Origin of Product

United States

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